molecular formula C28H30N6O4S B11611153 2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide

2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide

Cat. No.: B11611153
M. Wt: 546.6 g/mol
InChI Key: RJXYTSUSZDYPAO-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of certain types of cancer due to its ability to inhibit specific enzymes involved in cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]aniline with phthalic anhydride to form the phthalazinone intermediate. This intermediate is then reacted with 2-methoxy-5-aminobenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as Janus kinases (JAKs). By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases can lead to uncontrolled cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide is unique due to its specific structural features, such as the methoxy and sulfonyl groups, which contribute to its binding affinity and selectivity for certain kinases. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C28H30N6O4S

Molecular Weight

546.6 g/mol

IUPAC Name

2-methoxy-5-[[4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-yl]amino]benzamide

InChI

InChI=1S/C28H30N6O4S/c1-18-8-9-19(16-25(18)39(36,37)34-14-12-33(2)13-15-34)26-21-6-4-5-7-22(21)28(32-31-26)30-20-10-11-24(38-3)23(17-20)27(29)35/h4-11,16-17H,12-15H2,1-3H3,(H2,29,35)(H,30,32)

InChI Key

RJXYTSUSZDYPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)N5CCN(CC5)C

Origin of Product

United States

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